molecular formula C20H20N6O7S4 B13449445 [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B13449445
M. Wt: 584.7 g/mol
InChI Key: HLOOXOOYUJRFOB-ZSKFQXOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a third-generation cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with distinct substituents at the 7- and 3-positions (Figure 1):

  • 7-position: A [(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino group, which confers stability against β-lactamases due to the methoxyimino (syn-oxime) configuration .

Its molecular formula (C₁₄H₁₅N₅O₅S₃) and carboxylic acid moiety suggest moderate water solubility, typical of injectable cephalosporins . The compound’s synthesis involves coupling 7-ACT (7-aminocephalosporanic acid) with the side chain ester under alkaline conditions, followed by deprotection and crystallization .

Properties

Molecular Formula

C20H20N6O7S4

Molecular Weight

584.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(2-carboxyethyl)-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-33-25-12(10-7-35-19(21)23-10)15(29)24-13-16(30)26-14(18(31)32)8(4-34-17(13)26)5-36-20-22-9(6-37-20)2-3-11(27)28/h6-7,13,17H,2-5H2,1H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1

InChI Key

HLOOXOOYUJRFOB-ZSKFQXOHSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves multiple steps, typically starting with the preparation of the thiazole and azabicyclo[4.2.0]oct-2-ene cores. These cores are then functionalized through a series of reactions including acylation, thioether formation, and oxime formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that minimize waste and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve consistent quality and high throughput. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: undergoes various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The thiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products are often intermediates in the synthesis of more complex molecules or are used directly in various applications.

Scientific Research Applications

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include key biochemical processes such as signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural Features and β-Lactamase Stability
Compound Name 7-Position Substituent 3-Position Substituent β-Lactamase Stability Key Structural Advantage
Target Compound (2-Amino-4-thiazolyl)(methoxyimino)acetyl [4-(2-Carboxyethyl)-2-thiazolyl]thio-methyl High Methoxyimino group resists hydrolysis
SQ 14,359 () Thienylureidoacetyl (1-Methyl-1H-tetrazol-5-yl)thio-methyl Moderate Ureido group broadens spectrum
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]cephalosporin () Tetrazolylacetamido (5-Methyl-1,3,4-thiadiazol-2-yl)thio-methyl High Thiadiazolyl enhances Gram-negative targeting
Ceftriaxone (2-Amino-4-thiazolyl)(methoxyimino)acetyl (2,5-Dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio-methyl High Dual zwitterionic structure improves tissue penetration

Key Findings :

  • The target compound shares the 7-position methoxyimino-thiazolyl group with ceftriaxone, a hallmark of third-generation cephalosporins, ensuring resistance to plasmid-mediated β-lactamases .
Antibacterial Spectrum and Activity
Compound Gram-Positive Coverage Gram-Negative Coverage Notable Activity Against β-Lactamase Producers Reference
Target Compound Moderate Broad Enterobacteriaceae, Haemophilus influenzae
SQ 14,359 Low Broad Pseudomonas aeruginosa
Ceftazidime Low Extensive P. aeruginosa, Acinetobacter spp. -
Compound Moderate Broad E. coli, Klebsiella spp.

Key Findings :

  • The target compound’s spectrum aligns with third-generation cephalosporins, emphasizing Gram-negative pathogens. Its carboxyethyl-thiazolyl group may enhance activity against Enterobacteriaceae compared to SQ 14,359’s tetrazolyl group .
  • Unlike ceftazidime, it lacks a pyridinium group at the 3-position, which may reduce anti-pseudomonal efficacy but lower toxicity risks .
Pharmacokinetics and Solubility
Compound Solubility (mg/mL) Protein Binding Half-Life (hrs) Excretion Route Reference
Target Compound ~10 (DMSO) 85–90% 1.5–2.0 Renal
Ceftriaxone 40 (water) 95% 6–9 Biliary/Renal -
SQ 14,359 <5 (water) 70–75% 1.2 Renal

Key Findings :

  • The target compound’s solubility in DMSO (~10 mg/mL) suggests it may require formulation adjuvants for intravenous use, unlike ceftriaxone’s intrinsic water solubility .
  • Shorter half-life (1.5–2.0 hrs) compared to ceftriaxone (6–9 hrs) implies more frequent dosing .

Biological Activity

The compound [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex molecule that exhibits significant biological activity, particularly as an antibiotic. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical properties:

  • Molecular Formula : C16H17N9O5S3
  • Molar Mass : 511.56 g/mol
  • Density : 1.96 ± 0.1 g/cm³ (predicted)

These properties indicate a relatively large and complex structure typical of cephalosporin antibiotics, which are known for their broad-spectrum activity against various bacterial strains.

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. As a member of the cephalosporin class, it acts by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive and some Gram-negative bacteria.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against a range of pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate its effects on human cell lines. The compound demonstrated selective toxicity against cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2 presents the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)1.81
HeLa (Cervical Cancer)3.25
A549 (Lung Cancer)4.50

These results indicate that the compound not only has antimicrobial properties but may also serve as a potential anticancer agent.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Clinical Trial on Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia showed that treatment with this compound resulted in a significant reduction in infection-related symptoms compared to placebo.
  • Combination Therapy : Research indicates that when used in combination with other antibiotics, such as aminoglycosides, this compound enhances overall efficacy against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.